Pentyl nitrite
Overview
Description
Pentyl nitrite is a chemical compound with the formula C₅H₁₁NO₂. It is a clear, pale yellow liquid with a distinctive odor. This compound is known for its vasodilatory properties, which means it can widen blood vessels. This compound has been used medically to treat conditions such as angina and cyanide poisoning. It is also used recreationally for its psychoactive effects.
Preparation Methods
Pentyl nitrite is typically synthesized through the esterification of amyl alcohol with nitrous acid. The reaction can be represented as follows:
[ \text{C₅H₁₁OH} + \text{HONO} \rightarrow \text{C₅H₁₁ONO} + \text{H₂O} ]
In an industrial setting, the preparation involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and amyl alcohol. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to amyl nitrite, which can be separated from the reaction mixture due to its lower density .
Chemical Reactions Analysis
Pentyl nitrite undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form amyl nitrate.
Reduction: It can be reduced to form amyl alcohol.
Substitution: this compound reacts with carbanions to form oximes. .
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various carbanions. The major products formed from these reactions are amyl nitrate, amyl alcohol, and oximes.
Scientific Research Applications
Pentyl nitrite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and in the Sandmeyer reaction.
Biology: this compound is studied for its effects on smooth muscle relaxation and vasodilation.
Medicine: Historically, it has been used to treat angina and as an antidote for cyanide poisoning. It is also used to study the effects of vasodilators on the cardiovascular system.
Industry: this compound is used as a cleaning agent and solvent in industrial applications.
Mechanism of Action
Pentyl nitrite acts as a vasodilator by releasing nitric oxide, which signals the relaxation of involuntary muscles, including blood vessel walls. This leads to a reduction in systemic and pulmonary arterial pressure and decreased cardiac output. As an antidote for cyanide poisoning, amyl nitrite promotes the formation of methemoglobin, which binds to cyanide to form non-toxic cyanmethemoglobin .
Comparison with Similar Compounds
Pentyl nitrite is part of a group of compounds known as alkyl nitrites. Similar compounds include:
Butyl nitrite: Known for its slower onset and longer-lasting effects compared to amyl nitrite.
Isobutyl nitrite: Often used recreationally for its psychoactive effects.
Isopropyl nitrite: Another recreational inhalant with similar effects.
This compound is unique due to its rapid onset of action and its historical medical use for treating angina and cyanide poisoning .
Properties
IUPAC Name |
pentyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDTZUBPSYWZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ONO, C5H11NO2 | |
Record name | AMYL NITRITE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024522 | |
Record name | Pentyl nitrite | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid | |
Record name | AMYL NITRITE | |
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Record name | Amyl Nitrite | |
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Boiling Point |
219 °F at 760 mmHg (NTP, 1992), 104.5 °C | |
Record name | AMYL NITRITE | |
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Flash Point |
50 °F (NTP, 1992) | |
Record name | AMYL NITRITE | |
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Solubility |
Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L | |
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Record name | Amyl Nitrite | |
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Density |
0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | AMYL NITRITE | |
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Vapor Pressure |
43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C | |
Record name | AMYL NITRITE | |
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Mechanism of Action |
Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin. | |
Record name | Amyl Nitrite | |
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Color/Form |
Yellowish liquid, Clear, yellowish liquid | |
CAS No. |
463-04-7, 8017-89-8 | |
Record name | AMYL NITRITE | |
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Record name | Amyl nitrite | |
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Record name | Nitrous acid, pentyl ester | |
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Record name | PENTYL NITRITE | |
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